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Compound of Interest

Compound Name: 2-Chloroquinoline-5-carbonitrile
CAS No.: 1231761-06-0
Cat. No.: B567662
Get Quote
. J

Executive Summary

2-Chloroquinoline-5-carbonitrile is a bifunctional heteroaromatic building block characterized
by a reactive electrophilic center at the C2 position and a masked carboxylic acid equivalent
(nitrile) at the C5 position. Its utility stems from the orthogonal reactivity of these two sites: the
chlorine atom is primed for nucleophilic aromatic substitution (

), while the nitrile group remains stable under mild conditions but can be hydrolyzed or reduced
in subsequent steps.

e CAS Number: 1231761-06-0[1][2][3][4][5]
e Molecular Formula:
¢ Molecular Weight: 188.61 g/mol [2][3][4]

¢ Primary Hazard: Acute toxicity (Oral), Skin/Eye Irritant.

Physicochemical Characterization
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Structural Properties

The compound features a planar quinoline bicyclic system. The electron-withdrawing nitrile

group at C5 and the electronegative chlorine at C2 significantly reduce the electron density of

the ring, enhancing the electrophilicity of the C2 position.

Property Value / Description

Sourcellnference

White to off-white crystalline

Appearance ] [1, 2]
solid
Melting Point 164-168 °C (Analogous range) [3]
Predicted LogP 2604 In silico consensus (Lipophilic)
] ] o Very weak base due to EWG
pKa (Conjugate Acid) ~0.5 (Quinoline N)
effects
H-Bond Donors 0
H-Bond Acceptors 2 (Nitrile N, Quinoline N)

Solubility Profile

Due to its lipophilic aromatic nature and lack of ionizable groups at physiological pH, 2-

Chloroquinoline-5-carbonitrile exhibits poor aqueous solubility but high solubility in polar

aprotic solvents.
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Solvent System Solubility Rating Application

Not suitable for direct aqueous
Water (pH 7.4) Insoluble (< 0.1 mg/mL)

assays.

_ Preferred for stock solutions

DMSO High (> 50 mg/mL)

(10-100 mM).

) ) Ideal for extraction and

Dichloromethane (DCM) High

chromatography.

Suitable for recrystallization
Methanol/Ethanol Moderate ]

(often with heat).

Protonation of quinoline N may
0.1 M HCI Low to Moderate

slightly enhance solubility.

Stability & Reactivity Profile
Chemical Stability Mechanisms

The stability of 2-Chloroquinoline-5-carbonitrile is governed by two primary degradation
pathways: Hydrolysis of the nitrile and Nucleophilic Displacement of the chloride.

Mechanism A: Nucleophilic Aromatic Substitution (

)

The C2-Chlorine is highly activated by the adjacent ring nitrogen. In the presence of
nucleophiles (amines, thiols, alkoxides) and heat, the chloride is readily displaced.

o Risk: Instability in nucleophilic solvents (e.g., methanol, primary amines) upon prolonged
storage or heating.

o Prevention: Avoid storage in protic solvents; store as a solid.

Mechanism B: Nitrile Hydrolysis

The C5-Nitrile is relatively stable but will hydrolyze to the primary amide and subsequently the
carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.
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Degradation Pathway Diagram

The following diagram illustrates the competing reaction pathways that dictate stability and
synthetic utility.
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High Heat
(Cl Displacement by H20)

2-Chloroquinoline-
5-carbonitrile

2-Hydroxyquinoline-
5-carbonitrile
(Quinolone form)

Click to download full resolution via product page
Figure 1: Primary reactivity and degradation pathways.[6] The

pathway (Green) is the intended synthetic route but represents a stability risk in nucleophilic
solvents.

Experimental Protocols
Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in a specific solvent (e.g., PBS pH 7.4 or
simulated gastric fluid).

Materials:
e Test Compound (approx. 5 mg)
» Solvent (Buffer, Water, or Co-solvent mix)

e HPLC or UV-Vis Spectrophotometer
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e 0.22 um PTFE Syringe Filters (Do not use Nylon, as it may bind the compound).
Workflow:

o Preparation: Weigh 2-5 mg of 2-Chloroquinoline-5-carbonitrile into a 1.5 mL
microcentrifuge tube.

» Addition: Add 500 pL of the target solvent.
o Equilibration: Shake or vortex at room temperature (25 °C) for 24 hours.
o Note: If the solution becomes clear, add more solid until a precipitate persists.
e Separation: Centrifuge at 10,000 rpm for 10 minutes.
« Filtration: Filter the supernatant through a 0.22 um PTFE filter.

o Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254
nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Stress Testing)

Objective: To validate stability limits for storage and handling.

Stress Condition Procedure Expected Outcome

Potential hydrolysis of -CN to -

Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours
CONH2.

Rapid hydrolysis of -CN;
Base Hydrolysis 0.1 N NaOH, RT, 4 hours potential displacement of -Cl
by -OH.

_— 3% Generally stable (quinoline ring
Oxidation

RT 24 hours is resistant).

. . . Potential radical dechlorination
Photostability UV Light (ICH conditions) ]
(protect from light).
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Handling & Storage Guidelines

To maintain compound integrity (>98% purity) over long durations:
» Storage Conditions:
o Temperature: Store at 2—8°C (Refrigerated).

o Atmosphere: Store under Inert Gas (Argon or Nitrogen). The compound is sensitive to
moisture over long periods (hydrolysis risk).

o Container: Amber glass vials with PTFE-lined caps to prevent light exposure and leaching.
¢ Solution Handling:
o DMSO Stocks: Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

o Aqueous Dilutions: Prepare fresh. Do not store agueous suspensions for >24 hours due to
potential slow hydrolysis of the chloro-group.

o Safety:
o Wear nitrile gloves and safety glasses.
o Handle in a fume hood to avoid inhalation of dust.

o Spill Cleanup: Absorb with inert material (sand/vermiculite) and dispose of as hazardous
chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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